molecular formula C20H12F2N2 B8790275 2,3-Bis(4-fluorophenyl)quinoxaline

2,3-Bis(4-fluorophenyl)quinoxaline

Cat. No.: B8790275
M. Wt: 318.3 g/mol
InChI Key: VMAUSAPAESMXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(4-fluorophenyl)quinoxaline is a useful research compound. Its molecular formula is C20H12F2N2 and its molecular weight is 318.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H12F2N2

Molecular Weight

318.3 g/mol

IUPAC Name

2,3-bis(4-fluorophenyl)quinoxaline

InChI

InChI=1S/C20H12F2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H

InChI Key

VMAUSAPAESMXAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

First, 3.71 g of 4,4′-difluorobenzil and 1.71 g of o-phenylenediamine were stirred on heating in a solvent (200 mL of chloroform) for 6 hours. The reaction solution was cooled to room temperature, washed with HCl (1N) and a saturated aqueous solution of sodium chloride, and dried with magnesium sulfate. The solvent was removed to obtain a ligand HFdpq (2,3-bis(4-fluorophenyl)quinoxaline) (pale yellow powder, yield: 99%).
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Synthesis routes and methods II

Procedure details

For example, in synthetic route `A2` of FIG. 2, 4,4'-difluorobenzil, 1,2-phenylenediamine and chloroform are charged together in a reaction vessel and stirred. A catalytic amount of trifluoroacetic acid is added slowly and the reaction mixture heated to about 50° C. with continued stirring. After about 16 h, the mixture is cooled to provide 2,3-bis(4-fluorophenyl)quinoxaline after removal of the chloroform. Recrystallization results 2,3-bis(4-fluorophenyl)quinoxaline having a melting point of 127-1290° C.
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